Cas no 90-26-6 (a-Phenyl-a-ethylacetamide)

a-Phenyl-a-ethylacetamide structure
a-Phenyl-a-ethylacetamide structure
Nome del prodotto:a-Phenyl-a-ethylacetamide
Numero CAS:90-26-6
MF:C10H13NO
MW:163.216322660446
MDL:MFCD00025511
CID:81756
PubChem ID:7011

a-Phenyl-a-ethylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenylbutyramide
    • PHENYLETHYLACETAMIDE
    • 2-Phenylbutanamide
    • 2-phenyl-butyramid
    • alpha-ethyl-benzeneacetamid
    • alpha-phenyl-butyramid
    • alpha-Phenylbutyramide
    • alpha-Toluamide, alpha-ethyl-
    • α-Phenyl-α-ethylacetamide
    • α-Ethylbenzeneacetamide
    • Butyramide, 2-phenyl- (6CI, 7CI, 8CI)
    • α-Ethylbenzeneacetamide (ACI)
    • (±)-2-Phenylbutyramide
    • Eusterol
    • Geriapan
    • Geristerol
    • Hyposterol
    • Lipilisol
    • Nivonorm
    • Normosterolo
    • NSC 1861
    • Phenetamid
    • Phenetamide
    • Phenexan
    • Redusterol
    • Substerina
    • TH 4128
    • α-Ethyl-α-toluamide
    • α-Ethylphenylacetamide
    • α-Phenylbutyramide
    • Primidone Imp. C (EP): (2RS)-2-Phenylbutanamide
    • Spectrum3_000652
    • MFCD00025511
    • .ALPHA.-PHENYLBUTYRAMIDE [MI]
    • SPECTRUM1504223
    • Phenylbutyramide
    • 4-09-00-01818 (Beilstein Handbook Reference)
    • NSC1861
    • UNII-J95WO7W7D4
    • (2RS)-2-Phenylbutanamide
    • CHEMBL3039472
    • Spectrum4_000627
    • PRIMIDONE IMPURITY C [EP IMPURITY]
    • alpha-Phenyl-alpha-ethylacetamide
    • EINECS 201-980-4
    • SPBio_000383
    • BRD-A25537246-001-03-7
    • Benzeneacetamide, .alpha.-ethyl-
    • 90-26-6
    • .ALPHA.-ETHYL-.ALPHA.-PHENYLACETAMIDE
    • SpecPlus_000884
    • J95WO7W7D4
    • BUTYRAMIDE, 2-PHENYL-
    • BRN 3197469
    • AC-11144
    • CCG-39566
    • NS00041223
    • KBio2_004669
    • W-100336
    • NSC-1861
    • Spectrum2_000492
    • .ALPHA.-PHENYL-.ALPHA.-ETHYLACETAMIDE
    • Z68590268
    • NCGC00095335-02
    • KBio1_001924
    • BRD-A25537246-001-02-9
    • AKOS008977373
    • Butyramide, alpha-phenyl-
    • BSPBio_002283
    • Q27165566
    • KBio3_001503
    • KBioGR_001214
    • Spectrum5_001398
    • DivK1c_006980
    • NCGC00095335-01
    • FENBUTYRAMIDE
    • (+/-)-2-Phenylbutyramide
    • KBioSS_002101
    • Spectrum_001621
    • a-Phenyl-a-ethylacetamide
    • Benzeneacetamide,a-ethyl-
    • Benzeneacetamide, alpha-ethyl-
    • KBio2_007237
    • AS-81003
    • SCHEMBL232920
    • DB-057192
    • SB75764
    • .alpha.-Toluamide, .alpha.-ethyl-
    • KBio2_002101
    • .alpha.-Phenylbutyramide
    • WLN: ZVY2&R
    • AI3-01390
    • CHEBI:93832
    • DTXSID60870423
    • D97844
    • MDL: MFCD00025511
    • Inchi: 1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
    • Chiave InChI: UNFGQCCHVMMMRF-UHFFFAOYSA-N
    • Sorrisi: O=C(C(CC)C1C=CC=CC=1)N

Proprietà calcolate

  • Massa esatta: 163.10000
  • Massa monoisotopica: 163.099714038g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 150
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 43.1Ų
  • Carica superficiale: 0
  • Conta Tautomer: 3

Proprietà sperimentali

  • Densità: 1.0508 (rough estimate)
  • Punto di fusione: 83-87 °C
  • Punto di ebollizione: 290.31°C (rough estimate)
  • Punto di infiammabilità: 145.4±22.1 °C
  • Indice di rifrazione: 1.5718 (estimate)
  • PSA: 43.09000
  • LogP: 2.36580
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

a-Phenyl-a-ethylacetamide Informazioni sulla sicurezza

a-Phenyl-a-ethylacetamide Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

a-Phenyl-a-ethylacetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3111-50MG
Primidone Related Compound C
90-26-6
50mg
¥5242.42 2025-01-16
TRC
P320790-250mg
a-Phenyl-a-ethylacetamide
90-26-6
250mg
$ 81.00 2023-09-06
abcr
AB118473-5 g
2-Phenylbutyramide, 97%; .
90-26-6 97%
5 g
€76.50 2023-07-20
1PlusChem
1P0037CE-1g
2-phenylbutyramide
90-26-6 95%
1g
$72.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046421-500g
2-Phenylbutanamide
90-26-6 95%
500g
¥1216.00 2024-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1562033-20MG
Primidone Related Compound C
90-26-6
20mg
¥9839.92 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3111-50MG
90-26-6
¥6274.38 2023-01-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1562033-20MG
90-26-6
20MG
¥13707.67 2023-01-05
abcr
AB118473-5g
2-Phenylbutyramide, 97%; .
90-26-6 97%
5g
€93.10 2025-02-19
A2B Chem LLC
AB48686-1g
2-phenylbutyramide
90-26-6 95%
1g
$111.00 2024-05-20

a-Phenyl-a-ethylacetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′:6′,2′′-Terpyridine ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 2-Methyl-2-butanol ;  5 h, 150 °C
Riferimento
Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesize α-alkylated arylacetonitriles or acetamides
Li, Chen; Bai, Liang; Ge, Min-Tong; Xia, Ai-Bao; Wang, Ying; et al, New Journal of Chemistry, 2021, 45(34), 15200-15204

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10, rt
Riferimento
Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in E. Coli
Moraes, Maraylla I.; Iglesias, Cesar; Teixeira, Iris S.; Milagre, Humberto M. S.; Giordano, Sonia Rodriguez; et al, Results in Chemistry, 2023, 5,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Water Catalysts: Mercuric acetate Solvents: Acetic acid
Riferimento
Hydration of nitriles to amides promoted by mercury(II) acetate in acetic acid
Plummer, B. F.; Menendez, Mercedes; Songster, Michael, Journal of Organic Chemistry, 1989, 54(3), 718-19

Synthetic Routes 4

Condizioni di reazione
Riferimento
Enantioselective hydrolysis of nitriles and amides using an immobilized whole cell system
Cohen, Mark A.; Paratt, Julian S.; Turner, Nicholas J., Tetrahedron: Asymmetry, 1992, 3(12), 1543-6

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Ammonium chloride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 120 °C
Riferimento
Amidation of acid chlorides to primary amides with ammonium salts
Li, Zhejian; Gao, Bao; Huang, Hanmin, Youji Huaxue, 2018, 38(6), 1431-1436

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
Riferimento
Lithium/DTBB-induced reduction of N-alkoxyamides and acyl azides
Yus, Miguel; Radivoy, Gabriel; Alonso, Francisco, Synthesis, 2001, (6), 914-918

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Thioacetic acid ,  Ammonium bicarbonate Solvents: Ethanol ;  12 h, rt
Riferimento
Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid
Wang, Risong; Chen, Yifei; Fei, Binjie; Hu, Jiahao; Chen, Jianhui ; et al, Organic Letters, 2023, 25(17), 2970-2974

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Water ;  42 h, pH 7.4, 30 °C
Riferimento
Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50
Effenberger, Franz; Graef, Bernd Walter, Journal of Biotechnology, 1998, 60(3), 165-174

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Tetrahydrofuran ,  Water ;  6 h, 7 bar, 140 °C; 140 °C → rt; rt
Riferimento
Gold Activation of Nitriles: Catalytic Hydration to Amides
Ramon, Ruben S.; Marion, Nicolas; Nolan, Steven P., Chemistry - A European Journal, 2009, 15(35), 8695-8697

Synthetic Routes 10

Condizioni di reazione
Riferimento
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

a-Phenyl-a-ethylacetamide Raw materials

a-Phenyl-a-ethylacetamide Preparation Products

Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd